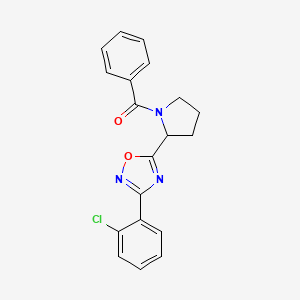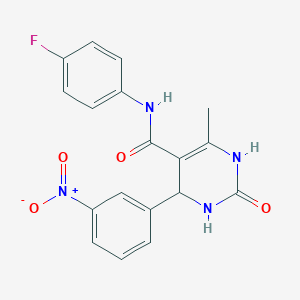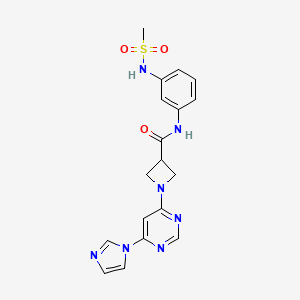
2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide” is a compound that contains a quinoline nucleus . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Scientific Research Applications
Imaging the Sigma2 Receptor Status of Solid Tumors
A study on fluorine-containing benzamide analogs, including structures similar to 2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide, focused on their application for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, radiolabeled with fluorine-18, demonstrated high tumor uptake and favorable tumor/normal tissue ratios, suggesting their potential as imaging agents for cancer diagnosis and monitoring (Tu et al., 2007).
Luminescent Properties and Photo-induced Electron Transfer
Research involving naphthalimide model compounds, which share structural motifs with this compound, revealed insights into their luminescent properties and photo-induced electron transfer mechanisms. These studies contribute to our understanding of how these compounds can be used in photophysical applications and as pH probes, highlighting their potential in biochemical sensing and imaging technologies (Gan et al., 2003).
Synthesis of Fluorinated Heterocycles
A report on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with difluorovinyl tosylate discusses the creation of compounds that could be structurally related to this compound. These processes yield fluorinated isoquinolinones and pyridinones, underscoring the relevance of such compounds in pharmaceutical and agrochemical industries due to their unique properties imparted by fluorination (Wu et al., 2017).
Fluorescence Studies for Oligodeoxyribonucleotide Hybridization
Novel fluorophores structurally akin to this compound were synthesized and examined for their fluorescence in various solvents and conditions. These studies are significant for biotechnological applications, particularly in the labeling of nucleosides and oligodeoxyribonucleotides, which are crucial for DNA studies and diagnostic assays (Singh & Singh, 2007).
Peripheral Benzodiazepine Receptor Imaging
Another line of research involves the synthesis and in vitro characterization of isoquinoline carboxamide derivatives, similar in structure to this compound, for potential use as PET radioligands. These compounds target peripheral benzodiazepine receptors, offering a method for imaging conditions associated with altered receptor expression, such as in neuroinflammation and cancer (Yu et al., 2008).
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c1-10-8-9-11-14(20-10)6-3-7-15(11)21-17(22)16-12(18)4-2-5-13(16)19/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVLKTCEEDZVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2556259.png)
![1-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2556260.png)
![5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2556261.png)
![2-[Cyclohex-3-en-1-ylmethyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2556263.png)

![N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2556266.png)


![6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556272.png)
![1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2556276.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2556278.png)


